molecular formula C18H16N2O4 B2418763 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide CAS No. 299919-84-9

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide

Cat. No. B2418763
CAS RN: 299919-84-9
M. Wt: 324.336
InChI Key: NWKAHPLQCQYVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide, commonly known as Indoxacarb, is a synthetic insecticide and acaricide used in agriculture and public health. It has been used for many years to control a variety of pests, including flies, mosquitoes, and ticks. Indoxacarb is a member of the oxadiazine class of insecticides and is a potent inhibitor of nicotinic acetylcholine receptors (nAChRs) in insects. It has a wide range of applications, including in agriculture, public health, and veterinary medicine.

Scientific Research Applications

Cytotoxic Agents and Cancer Research

  • A study by Modi et al. (2011) focused on the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, demonstrating their potential as cytotoxic agents against breast cancer cell lines. The study highlights the correlation between structure and cytotoxic activity, proposing these compounds as potential leads for cancer treatment (Modi et al., 2011).
  • Another research conducted by AkgÜl et al. (2013) synthesized similar derivatives, finding them effective against various cancer cell lines, including MCF7, A549, and HeLa. The study emphasizes the importance of ortho substitutions on the phenyl ring for enhanced cytotoxicity (AkgÜl et al., 2013).

Antioxidant Properties

  • Research by Gopi and Dhanaraju (2020) involved the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These compounds displayed significant antioxidant activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Anti-Inflammatory Applications

  • A study by Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative with potential anti-inflammatory properties. The research included molecular docking analysis, highlighting its potential interaction with cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Synthesis and Characterization

  • Helliwell et al. (2011) reported the synthesis of a related compound, focusing on its crystal structure and spectroscopic characteristics. This research provides fundamental insights into the chemical nature of these compounds (Helliwell et al., 2011).

Antimicrobial Agents

  • Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating them as antimicrobial agents. Some derivatives showed promising antibacterial and antifungal activities, indicating their potential in treating infectious diseases (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-phenoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16(19-10-11-24-13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)17(22)18(20)23/h1-9H,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKAHPLQCQYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.